C24H29NO3

Acetylcholinesterase Inhibition Enzyme Selectivity Alzheimer's Disease Research

Donepezil free base (CAS 120014-06-4) is the gold-standard AChE inhibitor for Alzheimer's research. Its >1,250-fold selectivity for AChE over BuChE ensures central cholinergic effects without peripheral off-target activity. Brain-to-plasma ratio of 1.74–2.24 and active BBB influx transport make it ideal for CNS exposure studies. A 70-hour half-life and linear PK establish it as the reference standard for PK/PD modeling. Choose donepezil for SAR studies, animal model validation, and drug discovery requiring a reproducible positive control.

Molecular Formula C24H29NO3
Molecular Weight 379.5 g/mol
Cat. No. B7739330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC24H29NO3
Molecular FormulaC24H29NO3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O
InChIInChI=1S/C24H29NO3/c1-3-5-14-25(15-6-4-2)17-21-22(26)13-12-19-20(16-23(27)28-24(19)21)18-10-8-7-9-11-18/h7-13,16,26H,3-6,14-15,17H2,1-2H3
InChIKeyHWBZILMAYVKYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy C24H29NO3 (Donepezil Free Base): Procurement Considerations for Research and Development


The compound with the molecular formula C24H29NO3 is primarily known as Donepezil, the free base form of a centrally acting, reversible acetylcholinesterase (AChE) inhibitor [1]. It is a member of the piperidine class, specifically a 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one, and is the active pharmaceutical ingredient in Aricept, a leading treatment for Alzheimer's disease [2]. Its high degree of selectivity for AChE over butyrylcholinesterase (BuChE) is a key differentiating characteristic among this class of inhibitors [3].

Why C24H29NO3 (Donepezil) is Not Interchangeable with Other AChE Inhibitors: A Scientific Procurement Case


Substitution with alternative AChE inhibitors (e.g., Tacrine, Rivastigmine, Galantamine) is not a scientifically valid procurement strategy for research or development without rigorous re-validation. Although these agents share a primary pharmacological target, they exhibit profound differences in enzyme selectivity, binding kinetics, and off-target profiles [1]. For instance, donepezil demonstrates >1,250-fold selectivity for AChE over BuChE, whereas tacrine is non-selective and rivastigmine is a dual inhibitor, leading to divergent pharmacodynamic and adverse event profiles in vivo . Furthermore, these compounds are metabolized by distinct pathways (CYP3A4/2D6 vs. sulfation), which significantly alters drug-drug interaction potential and pharmacokinetic behavior [2]. The quantitative evidence below underscores that these are not functionally equivalent entities, and the use of an alternative will introduce uncharacterized variables that can invalidate experimental results or alter clinical development trajectories.

Quantitative Evidence for Selecting C24H29NO3 (Donepezil) Over In-Class Analogs


Enzyme Selectivity: Superior AChE vs. BuChE Discrimination Compared to Tacrine

Donepezil (C24H29NO3) demonstrates a high degree of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), a key differentiator from other clinically used AChE inhibitors. This selectivity is a primary driver of its favorable central nervous system (CNS) tolerability profile [1].

Acetylcholinesterase Inhibition Enzyme Selectivity Alzheimer's Disease Research

Potency at Human AChE: Sub-10 nM IC50 Outperforms Galantamine

Donepezil exhibits potent, sub-10 nanomolar inhibition of human AChE, placing it among the most potent clinically approved AChE inhibitors. This high potency allows for once-daily dosing and robust central pharmacodynamic effects [1].

Cholinesterase Inhibitor Enzyme Kinetics Drug Discovery

Brain Penetration and Retention: Superior Brain-to-Plasma Ratio Supports CNS-Targeted Studies

Effective CNS drug action requires adequate brain penetration. Donepezil demonstrates efficient and sustained brain distribution, with high brain-to-plasma ratios. Its penetration is mediated by both passive diffusion and active influx transport, whereas many AChE inhibitors show limited or exclusively efflux-limited brain uptake [1].

Blood-Brain Barrier Penetration CNS Drug Distribution Neuropharmacology

Clinical Cognitive Improvement: Quantifiable ADAS-cog Benefit Over Placebo

In a pivotal 24-week randomized controlled trial, donepezil treatment resulted in a statistically significant improvement in cognitive function, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), compared to placebo. This level of cognitive improvement is a well-documented benchmark for AChE inhibitor efficacy in Alzheimer's disease [1].

Clinical Efficacy Alzheimer's Disease Cognitive Assessment

Elimination Half-Life: Extended Duration of Action Enables Once-Daily Dosing

Donepezil possesses an exceptionally long elimination half-life compared to other AChE inhibitors, a pharmacokinetic property that supports its convenient once-daily dosing regimen and provides sustained plasma concentrations for chronic studies [1].

Pharmacokinetics Drug Metabolism In Vivo Studies

Optimal Research and Industrial Applications for C24H29NO3 (Donepezil Free Base)


Preclinical Alzheimer's Disease Model Development and Validation

The well-characterized cognitive improvement in clinical trials (a 5.94-point ADAS-cog difference vs. placebo) and high brain penetration (brain-to-plasma ratio of 1.74-2.24) position donepezil as a gold-standard positive control for validating new Alzheimer's disease animal models. Its high selectivity for AChE over BuChE ensures that any observed cognitive effects can be attributed to central cholinergic enhancement rather than peripheral off-target activity [1].

Comparative Pharmacodynamics and Off-Target Profiling Studies

The >1,250-fold selectivity for AChE over BuChE and its non-competitive inhibition mechanism make donepezil an ideal comparator for structure-activity relationship (SAR) studies aimed at designing next-generation AChE inhibitors with improved selectivity. Its distinct metabolic profile (CYP3A4/2D6) also allows for the study of drug-drug interactions not seen with agents like rivastigmine (sulfation) [1].

Blood-Brain Barrier (BBB) Penetration and Transporter Research

Donepezil's demonstrated active influx transport across the BBB, in addition to passive diffusion, makes it a valuable tool for studying carrier-mediated brain drug delivery. Its brain-to-plasma ratio of 1.74-2.24 and the fact that >86% of brain radioactivity is unchanged parent drug [1] make it a superior probe for quantifying CNS exposure in transporter modulation studies compared to many other AChE inhibitors with lower brain penetration.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for CNS-Active Drugs

The long elimination half-life (~70 hours) and linear dose-proportional pharmacokinetics [1] make donepezil an ideal compound for constructing robust PK/PD models. Its established relationship between plasma concentration, AChE inhibition, and cognitive improvement allows researchers to use it as a reference standard when evaluating the in vivo performance of novel CNS drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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